molecular formula C10H10N2O2S B11752116 2-Methylquinoline-5-sulfonamide

2-Methylquinoline-5-sulfonamide

Cat. No.: B11752116
M. Wt: 222.27 g/mol
InChI Key: SJBGCRZBUSHLRR-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-sulfonamide (CAS 2242807-94-7) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol, this solid serves as a valuable intermediate in organic and medicinal chemistry exploration . The core research value of this compound lies in its role as a key synthetic building block. Sulfonamide-functionalized quinoline derivatives are of significant interest in pharmaceutical research for developing biologically active molecules. Related quinoline sulfonamide compounds have been investigated in scientific literature for potential therapeutic applications, highlighting the importance of this chemical class in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can handle this material according to standard safety protocols for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-methylquinoline-5-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c1-7-5-6-8-9(12-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3,(H2,11,13,14)

InChI Key

SJBGCRZBUSHLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoline 5 Sulfonamide and Its Precursors

Direct Sulfonation Approaches to Quinoline (B57606) Derivatives

The introduction of a sulfonyl group to the quinoline ring is a critical first step. The position of this group is highly dependent on the reaction conditions and the nature of the sulfonating agent.

Regioselective Sulfonation of 2-Methylquinoline (B7769805)

The sulfonation of 2-methylquinoline primarily yields sulfonic acids at positions 6 and 8. Achieving regioselectivity for the 5-position, a necessary precursor for 2-Methylquinoline-5-sulfonamide, can be challenging and often requires specific synthetic routes that direct the substitution to this particular position. For instance, starting with 5-aminoisoquinoline, a diazo-reaction followed by sulfuryl chloridization can yield quinoline-5-sulfonyl chloride directly. google.com This highlights the importance of the starting material in guiding the regioselectivity of the sulfonation.

Amidation Reactions for Sulfonamide Formation

The conversion of a sulfonyl chloride intermediate to a sulfonamide is a fundamental step in the synthesis of the target compound. This reaction, known as amidation, involves the reaction of the sulfonyl chloride with an amine.

Synthesis from Quinoline-5-sulfonyl Chloride Intermediates

The most common and effective method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of this compound, the precursor would be 2-methylquinoline-5-sulfonyl chloride. This intermediate reacts with ammonia (B1221849) or an appropriate amine to form the sulfonamide linkage. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.comnih.gov The use of resin-capture and release methodology has also been reported for the preparation of quinoline sulfonamides from their corresponding sulfonyl chlorides. tandfonline.com

Amine Reactivity and Yield Optimization Strategies

The nucleophilicity of the amine plays a significant role in the amidation reaction. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com The steric hindrance around the amine can also influence the reaction rate and yield. nih.gov

Several strategies can be employed to optimize the yield of the sulfonamide:

Base Selection: The choice of base is important. Pyridine is a commonly used base that can also act as a solvent. cbijournal.com Other organic bases like triethylamine are also effective. researchgate.net

Solvent: The reaction is often performed in solvents like dichloromethane (B109758) or acetonitrile. cbijournal.comnih.gov

Temperature Control: The reaction temperature is typically kept low, often starting at 0-10°C, to control the exothermic nature of the reaction and minimize side products. cbijournal.comnih.gov

Reagent Addition: The order and rate of addition of reagents can impact the outcome. For instance, adding the amine and phosphine (B1218219) to a solution of the sulfonyl chloride and base can improve yields in some cases. nih.gov

Catalysts: In some instances, catalysts like zinc oxide-nanoparticles or CsF-Celite have been used to promote the sulfonylation of amines, offering high yields and the potential for catalyst reusability. cbijournal.com

Emerging Synthetic Strategies for Quinoline and Sulfonamide Derivatives

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness.

For the synthesis of the quinoline core , multicomponent reactions (MCRs) have gained prominence as they allow for the construction of complex molecules in a single step from multiple starting materials. rsc.org These methods are valued for their high atom economy and the ability to introduce diverse functional groups. rsc.org Green chemistry approaches, such as using water as a solvent or employing microwave assistance, are also being explored to make quinoline synthesis more sustainable. tandfonline.com Recent advancements include the use of novel catalysts like copper iodide with L-proline for tandem reactions to build functionalized quinolines. tandfonline.com

In the realm of sulfonamide synthesis , recent advances have focused on developing more efficient and greener procedures. cbijournal.com These include:

Metal-free oxidative coupling: This approach can generate sulfonamides from sulfinates and amines under open-air conditions. cbijournal.com

Electrochemical synthesis: This method offers an effective way to produce sulfonamides from arenesulfonohydrazides or sodium arenesulfinates and amines. cbijournal.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the preparation of sulfonamides from sulfonic acids via a sulfonyl chloride intermediate. cbijournal.com

Deoxygenative Sulfonylation: A novel, transition-metal-free method for the C2-sulfonylation of quinoline N-oxides using sulfonyl chlorides has been developed. mdpi.com

These emerging strategies hold promise for the future synthesis of complex molecules like this compound, offering pathways that may be more efficient and sustainable than traditional methods.

Microwave-Assisted Organic Synthesis (e.g., Olefination of 2-Methylquinoline)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. acs.orgbenthamdirect.com This technique can be particularly advantageous in the synthesis of quinoline derivatives. benthamdirect.com

One relevant application of microwave irradiation is in the olefination of 2-methylquinoline. A rapid and efficient synthesis of 2-vinylquinolines has been reported via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and various aldehydes under microwave irradiation. nih.gov This method demonstrates broad substrate scope, mild reaction conditions, and superior reaction kinetics. nih.gov The optimization of this reaction showed that additives, particularly sulfonamides like TfNH₂, significantly enhance the yield of the desired product. nih.gov

While this specific example focuses on creating a vinyl group at the 2-position, the principle of using microwave assistance to facilitate reactions on the 2-methylquinoline scaffold is applicable. For the synthesis of this compound, microwave energy could potentially be used to expedite the sulfonation of 2-methylquinoline or the subsequent amidation of the corresponding sulfonyl chloride. The direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation has been shown to be a high-yielding and handy method with good functional group tolerance. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Olefination of 2-Methylquinoline

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours to days 8-20 minutes acs.org
Yield Often lower Generally higher acs.orgbenthamdirect.com
Purity May require extensive purification Often results in cleaner products acs.org
Energy Consumption Higher Lower
Conditions Often harsh reaction conditions mdpi.com Milder conditions nih.gov

Electrochemical Synthesis Techniques for Sulfonamides

Electrochemical synthesis offers a green and efficient alternative to traditional methods for creating sulfonamides, avoiding the use of toxic and highly reactive reagents like sulfonyl chlorides. chemistryviews.org These techniques utilize electricity to drive chemical transformations, often with high selectivity and under mild conditions. chemistryviews.orgresearchgate.net

A notable electrochemical method involves the oxidative coupling of amines and thiols to form sulfonamides. chemistryviews.orgacs.org This process can be carried out in an electrochemical reactor, sometimes yielding the desired product in a matter of minutes with hydrogen as the only byproduct. chemistryviews.org The reaction demonstrates a broad substrate scope, tolerating various functional groups. chemistryviews.orgtue.nl

Another advanced electrochemical approach is the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. researchgate.netnih.gov This method is particularly attractive as it bypasses the need for pre-functionalized aromatic compounds. nih.gov The in-situ formation of an amidosulfinate species acts as both the nucleophile and the supporting electrolyte. nih.gov The reaction is triggered by the direct anodic oxidation of the aromatic compound. nih.gov

For the synthesis of this compound, one could envision the direct electrochemical sulfonamidation of 2-methylquinoline. This would involve the reaction of 2-methylquinoline with SO₂ and an appropriate amine source in an electrochemical cell.

Table 2: Key Features of Electrochemical Sulfonamide Synthesis

Feature Description
Reagents Often utilizes simple and readily available starting materials like amines, thiols, and SO₂. chemistryviews.orgnih.gov
Byproducts Can be as benign as hydrogen gas. chemistryviews.org
Catalysts Often catalyst-free. chemistryviews.org
Reaction Conditions Typically mild, often at room temperature. researchgate.net
Efficiency Can be highly efficient with short reaction times. chemistryviews.org

Metal-Free Methodologies in Quinoline Derivatization

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost, toxicity, and environmental impact associated with transition metals. acs.org Several metal-free strategies have been successfully applied to the synthesis and derivatization of quinolines. mdpi.comacs.org

One such approach involves the functionalization of C(sp³)–H bonds. A facile, metal-free method for the synthesis of functionalized quinolines has been developed from 2-methylquinolines and 2-styrylanilines. acs.orgnih.govnih.govacs.org This strategy relies on iodide catalysis for the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds, showing good functional group tolerance and scalability. acs.orgnih.govnih.gov The reaction is believed to proceed through the oxidation of the methyl group to an aldehyde motif. acs.orgnih.gov

Another important metal-free reaction is the remote C-H halogenation of 8-substituted quinolines. An operationally simple protocol allows for the C5-H halogenation of various 8-substituted quinoline derivatives using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. nih.gov This reaction proceeds at room temperature with high regioselectivity. nih.gov While this method targets the C5 position of 8-substituted quinolines, it highlights the potential for regioselective functionalization of the quinoline core without metal catalysts.

Furthermore, modifications to classic quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, have been developed to be metal-free, often employing microwave irradiation or ionic liquids to improve efficiency and reduce the use of harsh reagents. mdpi.com

Cascade and Multi-Component Reactions (e.g., Knoevenagel Condensation/Aza-Wittig)

A powerful example for the synthesis of the quinoline core is the Knoevenagel condensation/aza-Wittig reaction cascade. nih.govresearchgate.net This domino process can be used to prepare 3-sulfonyl-substituted quinolines from ortho-azidobenzaldehydes and β-ketosulfonamides or sulfones. nih.govbeilstein-archives.orgsemanticscholar.org The reaction proceeds through the formation of an iminophosphorane, followed by a base-mediated Knoevenagel condensation and a subsequent intramolecular aza-Wittig reaction to yield the desired quinoline derivative in good to excellent yields. nih.govsemanticscholar.org A similar sequence involving a Knoevenagel/Staudinger/aza-Wittig reaction has also been developed for the synthesis of quinoline derivatives from 2-azidobenzaldehyde (B97285) and various carbonyl compounds. tandfonline.com

For the synthesis of this compound, a precursor like an appropriately substituted ortho-azidobenzaldehyde could react with a suitable β-ketosulfonamide in a cascade fashion to construct the quinoline-sulfonamide scaffold directly.

Table 3: Steps in the Knoevenagel/Aza-Wittig Cascade for Quinoline Synthesis

Step Reactants Intermediate/Product
1. Iminophosphorane Formation o-Azidobenzaldehyde + PPh₃ Iminophosphorane nih.govsemanticscholar.org
2. Knoevenagel Condensation Iminophosphorane + β-Ketosulfonamide (base-mediated) Condensation product nih.govsemanticscholar.org
3. Intramolecular Aza-Wittig Condensation product 3-Sulfonyl-substituted quinoline nih.govsemanticscholar.org

Scalability and Industrial Production Considerations for Quinoline-Sulfonamides

The transition from laboratory-scale synthesis to industrial production of quinoline-sulfonamides requires careful consideration of several factors to ensure an economically viable, safe, and environmentally responsible process. google.comub.edu

Key Considerations for Scalability:

Cost and Availability of Starting Materials: Industrial processes favor the use of inexpensive and readily available starting materials. Traditional quinoline syntheses often start from anilines. ub.edu For this compound, the cost-effectiveness of producing the necessary substituted aniline (B41778) or other precursors is a primary concern.

Reaction Conditions: Harsh reaction conditions, such as high temperatures and pressures, or the use of highly corrosive or toxic reagents (e.g., chlorosulfuric acid for sulfonation), are generally avoided in large-scale production due to safety and equipment costs. nih.gov The development of methods using milder conditions is crucial. acs.orgnih.gov

Catalyst Selection and Cost: While catalytic methods are often more efficient, the cost and stability of the catalyst are significant factors. Metal-free catalytic systems or the use of inexpensive and robust catalysts like ferric chloride and zinc chloride are advantageous. acs.orgnih.govgoogle.com

Process Efficiency and Atom Economy: Reactions with high yields, high selectivity, and good atom economy are preferred to minimize waste and purification costs. Cascade and multi-component reactions are particularly attractive in this regard. nih.govnih.gov

Solvent Use and Environmental Impact: The use of large volumes of volatile organic solvents is a major environmental concern. Processes that use greener solvents like water or are solvent-free are highly desirable. google.comrsc.org

Purification: The ease of purification of the final product is a critical factor. Methods that produce clean reaction mixtures with minimal byproducts simplify downstream processing. nih.gov

Batch vs. Continuous Processing: While many quinoline derivatives are produced in batch processes due to market demand, continuous flow chemistry offers potential advantages in terms of safety, consistency, and scalability for certain high-demand compounds. researchgate.netub.edu

An improved and economical process for the synthesis of quinoline derivatives has been reported using a one-pot reaction of anilines with two different catalysts, ferric chloride and zinc chloride, which avoids volatile organic solvents. google.com Such "clean and green" chemical approaches are highly sought after for industrial applications. google.com

Advanced Spectroscopic and Analytical Characterization of 2 Methylquinoline 5 Sulfonamide

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation.

¹H NMR: A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see distinct signals for the methyl protons, the protons on the quinoline (B57606) ring, and the protons of the sulfonamide NH₂ group. The precise chemical shifts (δ) and coupling constants (J) would be essential for assigning each proton to its specific position on the molecule.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule, including those in the quinoline core and the methyl group.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)Chromatographic techniques are essential for separating compounds from mixtures and assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of a compound. A pure sample of 2-Methylquinoline-5-sulfonamide would ideally show a single peak under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of individual components. sielc.com

Chemical Reactivity and Derivatization Strategies of 2 Methylquinoline 5 Sulfonamide

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (—SO₂NH₂) is a cornerstone of reactivity, offering opportunities for modification at the nitrogen atom or through more complex transformations involving the entire functional group.

The nitrogen atom of the sulfonamide is nucleophilic and can be readily functionalized through alkylation, acylation, and arylation reactions. These transformations are fundamental for creating a library of derivatives with modified properties.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved using various alkylating agents. Common methods involve the use of alcohols, a process often catalyzed by transition metals like manganese or iridium, which proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgorganic-chemistry.orgrsc.org This approach is valued for its use of readily available and less toxic alcohols as alkylating agents. researchgate.net Alternatively, alkyl halides can be employed, often in the presence of a base or a Lewis acid catalyst, to yield N-alkylated products. dnu.dp.ua For instance, the reaction of aryl sulfonamides with alcohols in the presence of a manganese(I) pincer complex provides an efficient route to mono-N-alkylated sulfonamides. acs.org

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming N-acylsulfonamides. These compounds are of significant interest due to their unique chemical properties and applications. acs.orgacs.org A general method for N-acylation involves reacting the sulfonamide with N-acylbenzotriazoles in the presence of a base like sodium hydride, which produces N-acylsulfonamides in high yields. epa.gov This method is particularly advantageous as it allows for the use of N-acylbenzotriazoles for which the corresponding acyl chlorides are difficult to prepare. epa.gov

N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide moiety can be accomplished through cross-coupling reactions. A common method involves the copper-catalyzed N-arylation of sulfonamides with arylboronic acids, often referred to as the Chan-Lam coupling. nih.gov Another approach utilizes the reaction of sulfonamides with sodium arylsulfinates, catalyzed by copper(II), in a desulfitative pathway. organic-chemistry.org More recently, an iron-catalyzed method has been developed for synthesizing N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates, offering a practical and environmentally friendlier alternative. organic-chemistry.org

Table 1: Summary of N-Functionalization Reactions of Sulfonamides

Reaction TypeReagents/CatalystsProduct ClassReference
N-AlkylationAlcohols, Mn(I) or Ir(I) catalystN-Alkylsulfonamides acs.orgrsc.org
N-AlkylationAlkyl halides, Lewis acids (e.g., FeCl₃, ZnCl₂)N-Alkylsulfonamides dnu.dp.ua
N-AcylationN-Acylbenzotriazoles, NaHN-Acylsulfonamides epa.gov
N-ArylationArylboronic acids, Cu(OAc)₂, Et₃NN-Arylsulfonamides nih.gov
N-ArylationNitroarenes, Sodium arylsulfinates, FeCl₂N-Arylsulfonamides organic-chemistry.org

While less common than N-functionalization, the sulfonamide group can potentially serve as a precursor to highly reactive sulfonyl nitrene intermediates. These species are powerfully electrophilic and can undergo a variety of intramolecular reactions. Although direct studies on 2-methylquinoline-5-sulfonamide are scarce, the reactivity of analogous aryl sulfonamides suggests potential pathways. The generation of sulfinyl nitrenes from sulfinylhydroxylamine precursors has been shown to be a viable method for creating highly electrophilic intermediates that can react with various nucleophiles. acs.org These nitrenes could theoretically undergo intramolecular C-H amination, inserting into an activated C-H bond on the quinoline (B57606) ring system to form novel cyclic sulfonamides. This strategy represents an advanced approach to creating complex, fused heterocyclic structures.

Reactions at the Quinoline Ring System

The quinoline ring is an aromatic system, but the presence of the nitrogen atom renders the pyridine-like portion electron-deficient, influencing its reactivity towards both electrophiles and nucleophiles.

The substitution pattern on the quinoline ring is highly dependent on the nature of the attacking species.

Electrophilic Substitution: The electron-withdrawing nature of the pyridine (B92270) nitrogen deactivates the entire ring system towards electrophilic attack compared to benzene (B151609). researchgate.net However, the benzene-like ring (carbocyclic portion) is more activated than the pyridine-like ring. researchgate.net Therefore, electrophilic substitution reactions, such as nitration and sulfonation, occur preferentially on the benzene ring, typically at the C-5 and C-8 positions. researchgate.netuop.edu.pkyoutube.com For this compound, the existing sulfonamide group at C-5 will further direct incoming electrophiles, with the C-8 position being a likely site for further substitution.

Nucleophilic Substitution: Conversely, the electron-deficient pyridine-like ring is susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. researchgate.netyoutube.comquimicaorganica.org The presence of a good leaving group, such as a halide, at these positions facilitates nucleophilic substitution. quimicaorganica.orgmdpi.com For the parent compound, direct nucleophilic substitution of a hydrogen atom (SɴH) is also possible under certain conditions, though it is less common. rsc.org In this compound, the C-2 and C-4 positions are the most probable sites for nucleophilic attack.

The quinoline ring can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: Oxidation of the quinoline nitrogen with peroxy acids (e.g., m-CPBA) leads to the formation of the corresponding quinoline N-oxide. researchgate.net This transformation is significant as it can alter the reactivity of the ring, for example, by facilitating C-2 functionalization. mdpi.comrsc.org Vigorous oxidation, for instance with potassium permanganate, can lead to the cleavage of the benzene ring to yield pyridine-2,3-dicarboxylic acid (acridinic acid). researchgate.net

Reduction: The quinoline ring can be selectively reduced depending on the reaction conditions. Catalytic hydrogenation can reduce the pyridine ring, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. wikipedia.org This transformation converts the planar, aromatic quinoline into a more flexible, non-aromatic structure.

The methyl group at the C-2 position of the quinoline ring is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. The protons on this methyl group are acidic enough (pKa ~25-35) to be removed by a strong base, generating a nucleophilic carbanion. youtube.comimperial.ac.uk

Olefination: This nucleophilic intermediate can react with aldehydes and ketones in condensation reactions, such as the aldol (B89426) condensation, to form styryl-type derivatives (2-alkenylquinolines). youtube.comresearchgate.net This reaction is a powerful tool for extending the carbon framework of the molecule. A metal-free approach for this transformation involves the reaction of quinoline N-oxides with olefins. nih.gov Another method involves the direct olefination of methyl-substituted N-heteroarenes with benzylic alcohols. researchgate.net

Alkylation: The carbanion generated by deprotonation of the C2-methyl group can also be trapped with various electrophiles, such as alkyl halides, to achieve C-alkylation. researchgate.net This allows for the introduction of longer or more complex alkyl chains at the C2-position. Transition metal-catalyzed methods, employing an auto-transfer hydrogenation (ATH) strategy with alcohols as alkylating agents, have also been developed. researchgate.net

Table 2: Summary of Reactions at the Quinoline and C2-Methyl Sites

Reaction SiteReaction TypeReagents/ConditionsProduct TypeReference
Quinoline RingElectrophilic SubstitutionNitrating/Sulfonating agentsC8-substituted derivative researchgate.netuop.edu.pk
Quinoline RingNucleophilic SubstitutionNucleophiles (e.g., amines, alkoxides)C2/C4-substituted derivative researchgate.netquimicaorganica.orgmdpi.com
Quinoline RingOxidation (N-oxide)Peroxy acids (m-CPBA)Quinoline N-oxide researchgate.net
Quinoline RingReductionCatalytic hydrogenation (e.g., H₂/Pd)1,2,3,4-Tetrahydroquinoline wikipedia.org
C2-Methyl GroupOlefination (Condensation)Aldehydes/Ketones, Base2-Alkenylquinoline youtube.comresearchgate.net
C2-Methyl GroupAlkylationStrong base, Alkyl halide2-Alkylquinoline researchgate.net

Design and Synthesis of Hybrid Molecular Architectures

The development of hybrid molecules from the this compound core is a key strategy in medicinal chemistry. This approach involves covalently linking the primary scaffold to other pharmacologically active moieties to create a single molecular entity with potentially synergistic or novel activities.

Quinoline-Sulfonamide Conjugates and Linker Strategies

The design of quinoline-sulfonamide conjugates focuses on the principle of molecular hybridization, where the quinoline-sulfonamide scaffold is combined with other chemical entities. nih.gov The sulfonamide group (-SO₂NH₂) is a critical anchor for derivatization. One common strategy involves the acylation of an aminoquinoline precursor to form the sulfonamide, which can then be further modified. nih.govresearchgate.net

Linker strategies are crucial for connecting the quinoline-sulfonamide core to other molecular fragments. The linker's nature, length, and flexibility can significantly influence the resulting hybrid's properties. Linkers can be simple alkyl chains or more complex structures designed to ensure that the conjugated moieties can adopt optimal orientations for their intended biological interactions. nih.gov The synthesis often begins by creating a derivative of the quinoline-sulfonamide that bears a reactive handle, such as an alkyne or an azide (B81097), allowing for subsequent conjugation reactions. For instance, reacting 8-hydroxyquinoline-5-sulfonyl chloride or 8-methoxyquinoline-5-sulfonyl chloride with amines containing an acetylene (B1199291) group produces alkyne-functionalized quinoline-5-sulfonamides. nih.govsemanticscholar.org These serve as versatile intermediates for building more complex hybrid architectures.

The choice of linker is dictated by the desired final structure and the synthetic route. For example, in the creation of antibody-drug conjugates (ADCs), linkers are chosen for their stability in circulation and their ability to release the payload at the target site. nih.gov While not directly applied to this compound in the provided context, these principles of linker design are broadly applicable to the construction of its conjugates.

Integration with Additional Heterocyclic Scaffolds (e.g., 1,2,3-Triazole Linkages via Click Chemistry)

The typical synthetic pathway involves two key steps:

Functionalization : An alkyne group is introduced into the quinoline-sulfonamide structure. This is often achieved by reacting a quinoline-sulfonyl chloride with an amine that already contains a terminal alkyne (e.g., propargylamine). nih.govsemanticscholar.org

Cycloaddition : The resulting alkyne-functionalized quinoline-sulfonamide is then reacted with an organic azide (R-N₃) in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate). nih.govsemanticscholar.org This reaction regioselectively yields the 1,4-disubstituted 1,2,3-triazole hybrid. mdpi.com

This methodology has been successfully used to synthesize new hybrid systems containing both quinoline and 1,2,3-triazole scaffolds. For example, acetylene derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400) have been reacted with various organic azides to produce a library of triazole-containing hybrids. nih.govsemanticscholar.org

Table 1: Examples of 1,2,3-Triazole Hybrids from Quinoline-5-Sulfonamide (B3425427) Derivatives This table is generated based on described synthetic strategies for quinoline-5-sulfonamide derivatives.

Quinoline-Sulfonamide Precursor Azide Reactant Resulting Hybrid Structure Reference
N-propargyl-8-methoxyquinoline-5-sulfonamide Benzyl azide 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-N-(8-methoxyquinolin-5-yl)sulfonamide nih.gov, semanticscholar.org
N-propargyl-8-methoxyquinoline-5-sulfonamide 1-azido-4-chlorobenzene 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(8-methoxyquinolin-5-yl)sulfonamide nih.gov, semanticscholar.org
N-propargyl-8-methoxyquinoline-5-sulfonamide 2-azidoethanol 1-((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(8-methoxyquinolin-5-yl)sulfonamide nih.gov, semanticscholar.org

Formation and Characterization of Metal Coordination Complexes with Quinoline-Sulfonamide Ligands

Quinoline-sulfonamide derivatives are effective ligands for coordinating with a variety of metal ions. The nitrogen atom of the quinoline ring and the deprotonated nitrogen atom of the sulfonamide group act as donor sites, allowing the molecule to function as a bidentate ligand. nih.govtandfonline.com While neutral sulfonamides are generally poor ligands, the electron-withdrawing effect of the sulfonyl group increases the acidity of the sulfonamide N-H proton. tandfonline.comtandfonline.com Upon deprotonation, the resulting sulfonamide anion becomes an effective σ-donor ligand, readily forming stable complexes with transition metals. tandfonline.comtandfonline.com

The synthesis of these metal complexes is often a straightforward, two-step procedure. nih.govresearchgate.net

Ligand Synthesis : First, the quinoline-sulfonamide ligand is prepared, typically through the acylation of an aminoquinoline with a benzenesulfonyl chloride derivative. nih.gov

Complexation : The synthesized ligand is then reacted with a metal salt (e.g., acetates or chlorides of Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺) in a suitable solvent like methanol (B129727) or ethanol. The reaction mixture is stirred, often at room temperature, to allow for the formation of the coordination complex, which may precipitate out of the solution. nih.govtandfonline.comtandfonline.com

Characterization of the resulting metal complexes is performed using a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy : This technique is used to confirm the coordination of the metal ion. Shifts in the vibrational frequencies of the S-N bond and the disappearance of the N-H stretching vibration from the sulfonamide group are key indicators of complex formation. researchgate.netresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes (like those of Zn²⁺ and Cd²⁺). A significant piece of evidence for complexation is the disappearance of the sulfonamide N-H proton signal in the ¹H NMR spectrum of the complex compared to the free ligand. researchgate.net

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural information, revealing bond lengths, bond angles, and the precise coordination geometry of the metal center (e.g., tetrahedral or five-coordinate). nih.govresearchgate.net For instance, the structure of a Co(II) complex with a quinoline-sulfonamide ligand showed a tetrahedral coordination environment with the metal bound to the quinoline nitrogen and the sulfonamide nitrogen of two bidentate ligands. nih.govresearchgate.net

Table 2: Characterization of Metal Complexes with Quinoline-Sulfonamide Ligands This table summarizes typical findings from the characterization of metal complexes derived from quinoline-sulfonamide type ligands.

Metal Ion Ligand Type Coordination Geometry Characterization Methods Key Findings Reference
Co(II) N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Tetrahedral X-ray Diffraction, FTIR, NMR Metal coordinates through quinoline N and sulfonamide N. Disappearance of N-H proton signal in NMR. nih.gov, researchgate.net
Cu(II) N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Distorted Square Planar FTIR, NMR Shift in S-N stretching vibration. Deshielding of quinoline protons near the metal ion. nih.gov, researchgate.net
Zn(II) N-(quinolin-8-yl)-4-chlorobenzenesulfonamide Tetrahedral FTIR, NMR Disappearance of sulfonamide N-H proton signal. Confirms complexation in solution. nih.gov, researchgate.net
Ni(II) Heterocyclic Sulfonamide Octahedral Elemental Analysis, FTIR, UV-Vis Shifts in IR bands indicating coordination through sulfonamide nitrogen. tandfonline.com, tandfonline.com

Compound Index

Computational Chemistry and Theoretical Investigations of 2 Methylquinoline 5 Sulfonamide

Quantum Chemical Approaches (DFT, Ab Initio Calculations)

Quantum chemical methods are employed to understand the electronic properties and geometric structure of molecules with high accuracy. Ab initio and Density Functional Theory (DFT) are two of the most prominent approaches used for this purpose. nih.govresearchgate.net While ab initio calculations are based on first principles without empirical parameters, DFT methods calculate the electron density to determine the molecule's properties, offering a balance of accuracy and computational efficiency. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For quinoline (B57606) derivatives, these calculations are often performed using DFT methods, such as the B3LYP functional, combined with various basis sets like 6-31G** or the more extensive 6-311++G(d,p). nih.govresearchgate.net

In a theoretical study on the related compound 4-amino-2-methylquinoline, both HF (Hartree-Fock, an ab initio method) and DFT calculations were used to optimize the geometry, with the results showing good agreement with experimental data. nih.gov Similar studies on quinoline itself using the B3LYP/6-311++G(d,p) level of theory have determined optimized bond lengths and angles. researchgate.net For instance, the C=N and C-N bond lengths in the quinoline ring are computed to be between the standard values for single and double bonds, confirming electron delocalization within the heterocyclic ring system. researchgate.net These analyses provide a precise picture of the molecule's architecture, which is crucial for understanding its chemical behavior and interactions. The electronic structure can be further analyzed through Natural Bond Orbital (NBO) analysis, which investigates charge distribution and intramolecular interactions. researchgate.net

Table 1: Comparison of Theoretical Calculation Methods for Quinoline Derivatives

MethodBasis SetTypical ApplicationReference
DFT (B3LYP)6-311++G(d,p)Geometry Optimization, Electronic Structure, NMR Spectra researchgate.net
Ab Initio (MP2)6-311++G(d,p)Geometry Optimization, Energy Calculations researchgate.net
Ab Initio (HF)6-31G** / 6-311++G**Geometry Optimization, Vibrational Frequencies nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are commonly used to compute the energies of these frontier orbitals. For related sulfonamide derivatives, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting groups. This distribution governs how the molecule interacts with other reagents.

Table 2: Frontier Orbital Energies and Energy Gap for a Related Sulfonamide Derivative

ParameterEnergy (eV)Implication
E(HOMO)-6.50Electron-donating capability
E(LUMO)-2.15Electron-accepting capability
Energy Gap (ΔE)4.35Indicates high chemical stability

Note: Data is illustrative based on typical values for similar aromatic sulfonamides and may not represent 2-Methylquinoline-5-sulfonamide exactly.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero potential.

For molecules containing sulfonamide and quinoline moieties, the MEP map reveals specific charge localizations. The oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring are generally characterized by a negative potential (red or yellow), making them sites for hydrogen bonding and interaction with positive centers. nih.gov The hydrogen atom of the sulfonamide group (if present) and protons on the aromatic rings typically show a positive potential (blue), indicating their role as hydrogen bond donors. nih.gov This analysis is critical for predicting non-covalent interactions, which are fundamental to ligand-receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This approach provides insights into the conformational flexibility of this compound and the stability of its complexes with biological targets.

In the context of drug design, MD simulations are often performed after molecular docking to validate the stability of the predicted ligand-receptor complex. For instance, a simulation of a quinoline derivative docked into an enzyme's active site can track the ligand's position and interactions over a period of nanoseconds. nih.gov A stable binding is indicated if the ligand remains within the binding pocket and maintains key interactions (like hydrogen bonds) throughout the simulation. nih.gov These simulations provide a more realistic view of the molecular interactions in a dynamic, solvated environment.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule like this compound interacts with biological systems, particularly proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein's active site. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. nih.gov This score, often expressed as binding energy (in kcal/mol), estimates the stability of the ligand-receptor complex; a more negative score typically indicates a stronger binding affinity. mdpi.com

Numerous studies have used molecular docking to evaluate the potential of quinoline and sulfonamide derivatives as inhibitors of various enzymes. For example, sulfonamides are well-known inhibitors of carbonic anhydrases, and docking studies have revealed how the sulfonamide group coordinates with the zinc ion in the active site and forms crucial hydrogen bonds with amino acid residues like Thr199. mdpi.com Similarly, quinoline derivatives have been docked into the active sites of targets like DNA topoisomerase II and α-amylase to elucidate their mechanism of action. nih.govresearchgate.net These studies identify key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are essential for binding. nih.gov This information is invaluable for predicting the biological targets of this compound and for the rational design of more potent analogues.

Table 3: Example Molecular Docking Results for Quinoline/Sulfonamide Derivatives against Various Protein Targets

Derivative TypeProtein TargetPDB CodeDocking Score (kcal/mol)Key Interacting ResiduesReference
BenzenesulfonamideCarbonic Anhydrase II2AW1-9.782Thr199 (H-bond), Zn (coordination) mdpi.com
QuinolineP-glycoprotein6C0V-9.22Hydrophobic and H-bond interactions nih.gov
Quinazoline-SulfonamideDNA Topoisomerase II5BTC-8.9Not specified researchgate.net
Phenylhydrazono Phenoxyquinolineα-Amylase6OCN-8.5Not specified nih.gov

Prediction of Chemical Drug-Likeness Parameters (e.g., ADME-related properties)

In the realm of computational drug design, the evaluation of a molecule's drug-likeness is a critical step in the early stages of discovery. These predictions help to forecast the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). For this compound, while specific experimental ADME studies are not extensively documented in publicly available literature, its drug-like properties can be predicted using established computational models. These in silico methods provide valuable insights into the potential of a compound to be developed into an orally bioavailable drug.

One of the most widely recognized frameworks for assessing drug-likeness is Lipinski's Rule of Five. drugbank.comlindushealth.com This rule posits that poor absorption or permeation is more probable when a compound violates two or more of the following criteria: a molecular weight of no more than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comlindushealth.comgardp.org It is important to note that these rules are guidelines and not absolute, with some successful drugs falling outside these parameters. youtube.com

The predicted physicochemical properties of this compound are instrumental in assessing its potential as a drug candidate. These parameters, which form the basis of many drug-likeness models, can be computationally calculated.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
logP (Octanol-Water Partition Coefficient) 1.5 - 2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Polar Surface Area (PSA) 77.8 Ų
Rotatable Bonds 1

Based on these predicted values, this compound demonstrates compliance with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The molecular weight is well under the 500 Da limit, the predicted logP is within the acceptable range, and the number of hydrogen bond donors and acceptors are below the maximum thresholds.

Further computational evaluation can be performed using various drug-likeness models, which provide a more nuanced assessment than Lipinski's rule alone. These models often incorporate additional parameters and are trained on large datasets of known drugs.

Table 2: Predicted Drug-Likeness and ADME Parameters for this compound

ParameterPredictionDescription
Lipinski's Rule of Five No violationsIndicates good potential for oral bioavailability. drugbank.comlindushealth.com
Ghose Filter CompliantA set of qualifying ranges for physicochemical properties common in drugs.
Veber's Rule CompliantRelates polar surface area and number of rotatable bonds to oral bioavailability.
Egan's Rule CompliantA model for predicting human intestinal absorption based on logP and polar surface area.
Bioavailability Score 0.55A score based on a combination of drug-likeness parameters, with 0.55 indicating a high probability of good bioavailability.
Gastrointestinal (GI) Absorption HighPredicted to be well-absorbed from the gastrointestinal tract. nih.gov
Blood-Brain Barrier (BBB) Permeation NoNot predicted to readily cross the blood-brain barrier.

The collective in silico analysis suggests that this compound possesses a promising pharmacokinetic profile. Its adherence to multiple drug-likeness rules and favorable predicted ADME properties, such as high gastrointestinal absorption, mark it as a compound of interest for further investigation. The sulfonamide moiety is a well-established functional group in medicinal chemistry, known to be present in a wide array of therapeutic agents. mdpi.comrsc.org The quinoline scaffold is also a common feature in many biologically active compounds. nih.govrsc.org The combination of these two pharmacophores in this compound, coupled with its favorable predicted drug-likeness, underscores its potential as a scaffold for the development of new therapeutic agents.

Mechanistic Studies of 2 Methylquinoline 5 Sulfonamide S Molecular Action

Elucidation of Enzymatic Inhibition Mechanisms from a Chemical Perspective

The sulfonamide group is a well-established pharmacophore known to inhibit specific enzymes, most notably carbonic anhydrases and dihydropteroate synthase.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that contain a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity of reversibly hydrating carbon dioxide to bicarbonate. mdpi.com The inhibitory mechanism of sulfonamides against CAs is well-understood. The unprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion, mimicking the transition state of the natural substrate and thereby blocking the enzyme's catalytic function. nih.govfrontiersin.org It is therefore plausible that 2-methylquinoline-5-sulfonamide would act as a carbonic anhydrase inhibitor through this mechanism. The quinoline (B57606) portion of the molecule would likely interact with amino acid residues in the active site, influencing the binding affinity and isoform selectivity. nih.gov

Dihydropteroate Synthase (DHPS): Dihydropteroate synthase is a key enzyme in the folate synthesis pathway of many microorganisms. wikipedia.orgnih.gov Sulfonamide-based antibacterial drugs function as competitive inhibitors of DHPS. wikipedia.orgpatsnap.com They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.com By binding to the PABA site on the enzyme, they prevent the synthesis of dihydropteroate, a precursor to folic acid, which is essential for DNA synthesis and cell growth in bacteria. wikipedia.orgresearchgate.net Consequently, this compound is expected to exhibit inhibitory activity against DHPS, with the quinoline moiety potentially influencing its potency and spectrum of activity.

Structure-Activity Relationship (SAR) Derivation from Chemical Modifications and Substituent Effects

The biological activity of quinoline-sulfonamide derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring and modifications to the sulfonamide group.

For the general class of quinoline-sulfonamides, structure-activity relationship (SAR) studies have revealed several key trends. The position of the sulfonamide group on the quinoline nucleus is a critical determinant of inhibitory potency and selectivity against different enzyme isoforms, such as those of carbonic anhydrase. nih.gov Furthermore, the introduction of various substituents on the quinoline ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with the target enzyme. rsc.org

In the specific case of this compound, the methyl group at the 2-position and the sulfonamide at the 5-position would define its baseline activity. Modifications to these positions would be expected to alter its biological profile. For instance, studies on related 8-hydroxyquinoline-5-sulfonamides have indicated that the presence of a phenolic hydroxyl group at the 8-position is crucial for certain biological activities. mdpi.comnih.gov This highlights the importance of specific functional groups on the quinoline scaffold. While direct SAR studies on this compound are not available, it is reasonable to infer that alterations to its structure would follow similar principles observed for other quinoline-sulfonamide derivatives.

Investigation of Chelating Properties with Metal Ions and their Chemical Implications

The quinoline scaffold, particularly with heteroatom-containing functional groups, is known to possess metal-chelating properties. nih.govnih.gov 8-Hydroxyquinolines, for example, are well-known chelating agents that can bind to a variety of metal ions. nih.govdovepress.com This chelation can have significant biological implications, as metal ions play crucial roles in many physiological and pathological processes.

Given the presence of nitrogen in the quinoline ring and the oxygen and nitrogen atoms in the sulfonamide group, this compound has the potential to act as a ligand for metal ions. The formation of metal complexes could modulate the compound's biological activity, for example, by facilitating its transport into cells or by altering its interaction with biological targets. The study of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, has shown that they form stable complexes with divalent metal ions. uc.pt The specific coordination chemistry of this compound with different metal ions would depend on factors such as the pH and the nature of the metal ion.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methylquinoline-5-sulfonamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-methylquinoline-5-sulfonyl chloride and amines under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes unreacted intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR confirm the sulfonamide linkage and methyl/quinoline substituents .
  • FT-IR : Peaks at ~1150 cm1^{-1} (S=O asymmetric stretching) and ~1350 cm1^{-1} (S=O symmetric stretching) validate sulfonamide formation .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or structural modifications. Strategies include:

  • Systematic Review : Follow PRISMA guidelines to aggregate data, assess study quality, and identify confounding variables (e.g., cell lines, concentration ranges) .
  • Dose-Response Meta-Analysis : Compare EC50_{50} values across studies using random-effects models to account for heterogeneity .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. halogen groups) with activity trends .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Knockdown Studies : siRNA-mediated silencing of putative targets (e.g., carbonic anhydrases) validates functional pathways .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Prepare solutions at pH 2 (HCl/KCl), 7.4 (phosphate-buffered saline), and 10 (borate buffer) .
  • Incubation : Maintain samples at 37°C for 24–72 hours, with aliquots withdrawn at intervals .
  • Analysis : Quantify degradation via HPLC (peak area reduction) and LC-MS to identify breakdown products .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data for this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with Tukey’s Test : Compare mean viability across concentrations and control groups .
  • Residual Analysis : Check for heteroscedasticity; apply log transformation if variance is non-uniform .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for this compound

TechniqueParameters AnalyzedOptimal ConditionsReference
HPLCPurity, Retention TimeC18 column, 254 nm detection
1^1H NMRSubstituent IntegrationDMSO-d6, 400 MHz
FT-IRFunctional GroupsKBr pellet, 400–4000 cm1^{-1}

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Unreacted sulfonyl chlorideExcess reagentUse amine in 1.2x molar excess
Quinoline oxidation productsHigh-temperature side reactionsOptimize reaction temp (60–80°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.